molecular formula C20H25BN2O4 B1523691 tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1185427-07-9

tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No. B1523691
CAS RN: 1185427-07-9
M. Wt: 368.2 g/mol
InChI Key: QNZAWXNUNJJATF-UHFFFAOYSA-N
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Description

The compound is a derivative used in the synthesis of pyrrolotriazinone derivatives, which are known to be inhibitors of Phosphoinositide 3-Kinases (PI3Ks) . PI3Ks are enzymes involved in early signalling events in cells .


Chemical Reactions Analysis

The compound is likely involved in various chemical reactions given its use in the synthesis of pyrrolotriazinone derivatives . The specifics of these reactions aren’t detailed in the available sources.

Scientific Research Applications

Beta-Secretase Inhibitors

This compound has been used in the development of beta-secretase inhibitors . Beta-secretase is an enzyme that plays a crucial role in the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer’s disease. By inhibiting this enzyme, the formation of these plaques can be reduced, potentially slowing the progression of Alzheimer’s disease .

Treatment of LSD1-Mediated Diseases

The compound has shown potential for the treatment of lysine (K)-specific demethylase 1A (LSD1) - mediated diseases or disorders . LSD1 is an enzyme that removes methyl groups from lysine residues in histones, which can affect gene expression. Inhibiting LSD1 could potentially be used to treat certain cancers and other diseases where LSD1 is overexpressed .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by the reaction of a boronic acid (or ester) with an organic halide in the presence of a palladium catalyst .

Copper-Catalyzed Trifluoromethylation

It can also be used in copper-catalyzed trifluoromethylation . This is a type of reaction where a trifluoromethyl group is introduced into an organic compound, which can be useful in the synthesis of various pharmaceuticals and agrochemicals .

Homocoupling Reactions

The compound can be used in homocoupling reactions . In these reactions, two identical organic compounds are joined together to form a new compound. This can be useful in the synthesis of various complex organic compounds .

Disinfectant and Tanning Agent

Interestingly, the compound has also been used as a disinfectant and tanning agent . While this is a less common application, it demonstrates the versatility of the compound .

Mechanism of Action

properties

IUPAC Name

tert-butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-12-15(14-10-13(11-22)8-9-16(14)23)21-26-19(4,5)20(6,7)27-21/h8-10,12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZAWXNUNJJATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682298
Record name tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185427-07-9
Record name tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-5-cyanoindole-3-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Reactant of Route 5
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tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

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